Morpholine, 4-(2,3,4-trimethoxybenzoyl)-
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Overview
Description
Morpholine, 4-(2,3,4-trimethoxybenzoyl)- is an organic compound with the molecular formula C14H19NO5 It is a derivative of morpholine, featuring a benzoyl group substituted with three methoxy groups at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2,3,4-trimethoxybenzoyl)- typically involves the reaction of 2,3,4-trimethoxybenzoyl chloride with morpholine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(2,3,4-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The benzoyl group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Hydrolyzing agents: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an amide, while hydrolysis yields a carboxylic acid and morpholine .
Scientific Research Applications
Morpholine, 4-(2,3,4-trimethoxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-(2,3,4-trimethoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 4-(3,4,5-trimethoxybenzoyl)-
- 2,6-Dimethyl-4-(3,4,5-trimethoxybenzoyl)morpholine
Uniqueness
Morpholine, 4-(2,3,4-trimethoxybenzoyl)- is unique due to the specific positioning of the methoxy groups on the benzoyl ring. This structural difference can lead to variations in chemical reactivity and biological activity compared to its analogs .
Biological Activity
Morpholine, 4-(2,3,4-trimethoxybenzoyl)-, also known as trimetozine, is a compound with notable pharmacological potential due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound's chemical formula is C14H19NO5, characterized by a morpholine ring and a 2,3,4-trimethoxybenzoyl moiety. The morpholine ring contributes basic properties due to the nitrogen atom, while the trimethoxybenzoyl group enhances lipophilicity, facilitating biological interactions .
Morpholine derivatives often exhibit diverse biological activities through several mechanisms:
- Nucleophilic Acyl Substitution : The compound primarily participates in nucleophilic acyl substitution reactions. It can react with acyl chlorides to form amides .
- Cell Cycle Modulation : Research indicates that certain morpholine derivatives can induce G2/M cell cycle arrest in cancer cell lines. This effect is associated with alterations in protein expression that regulate cell division .
- Enzyme Inhibition : The morpholine structure is implicated in modulating various enzymes and receptors involved in mood disorders and neurodegenerative diseases .
Antitumor Activity
Morpholine, 4-(2,3,4-trimethoxybenzoyl)- has shown significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 0.054 | Induces G2/M arrest |
A549 (Lung) | 1.67 | Inhibits tubulin polymerization |
MCF-7 (Breast) | 0.048 | Induces apoptosis |
The compound's mechanism involves binding to the colchicine site of β-tubulin, disrupting microtubule organization and leading to cell cycle arrest .
Antimicrobial Activity
Morpholine derivatives have been evaluated for their antimicrobial properties against various bacterial strains. For instance:
- Synthesis of New Derivatives : Studies have created new morpholine derivatives that exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .
- Screening Results : Compounds derived from morpholine have shown promising results in inhibiting bacterial growth, indicating potential for developing new antimicrobial agents.
Case Studies
- Anticancer Properties : A study investigated the effects of a specific morpholine derivative on HeLa cells. The results indicated that treatment led to increased cyclin B1 expression and reduced phosphorylation of Tyr15 on Cdc2 kinase, suggesting a mechanism for G2/M arrest .
- Neuropharmacological Effects : Research highlighted the role of morpholine derivatives in modulating receptors associated with mood disorders and pain management. The presence of methoxy groups significantly influenced their binding affinity and biological activity .
Properties
CAS No. |
64059-58-1 |
---|---|
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
morpholin-4-yl-(2,3,4-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H19NO5/c1-17-11-5-4-10(12(18-2)13(11)19-3)14(16)15-6-8-20-9-7-15/h4-5H,6-9H2,1-3H3 |
InChI Key |
FIZQWEUHBSXRFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCOCC2)OC)OC |
Origin of Product |
United States |
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